Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness optimization

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (CAS 1803608-12-9, MFCD28118330) is a synthetic small-molecule building block that fuses a 1,3-thiazole-2-carboxylate ethyl ester core with a 3-ethyl-1,2,4-oxadiazol-5-yl substituent at the thiazole 4-position. It has a molecular weight of 253.28 g·mol⁻¹, a molecular formula of C₁₀H₁₁N₃O₃S, a computed LogP of 1.93, and a topological polar surface area (TPSA) of 78.11 Ų.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 1803608-12-9
Cat. No. B1383304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
CAS1803608-12-9
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CSC(=N2)C(=O)OCC
InChIInChI=1S/C10H11N3O3S/c1-3-7-12-8(16-13-7)6-5-17-9(11-6)10(14)15-4-2/h5H,3-4H2,1-2H3
InChIKeyJTERCUGQUPXHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (CAS 1803608-12-9): A Dual-Heterocycle Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (CAS 1803608-12-9, MFCD28118330) is a synthetic small-molecule building block that fuses a 1,3-thiazole-2-carboxylate ethyl ester core with a 3-ethyl-1,2,4-oxadiazol-5-yl substituent at the thiazole 4-position . It has a molecular weight of 253.28 g·mol⁻¹, a molecular formula of C₁₀H₁₁N₃O₃S, a computed LogP of 1.93, and a topological polar surface area (TPSA) of 78.11 Ų . The compound is supplied at a minimum purity of 95% by multiple independent vendors under catalog references including 3D-DXC60812 (Biosynth/CymitQuimica), EN300-181371 (Enamine), CM477982 (CheMenu), and 2101660 (Leyan) . It is classified strictly for research use and is positioned as a versatile heterocyclic scaffold for structure-activity relationship (SAR) exploration, fragment-based drug discovery, and agrochemical intermediate development .

Why Broad-Spectrum Thiazole–Oxadiazole Scaffolds Cannot Substitute for Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate in SAR-Driven Programs


The 1,2,4-oxadiazole-thiazole hybrid scaffold is not a commodity interchangeable with other oxadiazole regioisomers or alternative thiazole substitution patterns. Positional isomerism among oxadiazole rings profoundly influences biological activity: Sadek et al. (2011) demonstrated that the 1,2,4-oxadiazole regioisomer (compound 17) showed a MIC of 25 μg·mL⁻¹ against S. aureus and A. niger, while the 1,3,4-oxadiazole counterpart (compound 19) displayed a different antimicrobial spectrum, with MIC values at 25 μg·mL⁻¹ across all three tested organisms [1]. The specific 3-ethyl substitution on the oxadiazole ring in the target compound modulates lipophilicity (LogP 1.93) differently from the 3-methyl (more polar), 3-pyridin-4-yl (LogP 2.43), or 3-aryl variants, affecting membrane permeability and target engagement in a manner not replicated by generic thiazole or oxadiazole monomers . Furthermore, the thiazole-2-carboxylate ethyl ester moiety serves as a defined synthetic handle for amidation, hydrolysis, or reduction—functionalization pathways that are absent in thiazole-4-carboxylate or amide-linked analogs [2].

Quantitative Differentiation Evidence for Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (CAS 1803608-12-9) Versus Closest Structural Analogs


LogP Differentiation: 3-Ethyl-1,2,4-oxadiazole vs. 3-(Pyridin-4-yl)-1,2,4-oxadiazole Substitution

The target compound (3-ethyl substitution, CAS 1803608-12-9) has a vendor-computed LogP of 1.9322, which is 0.4996 log units lower (less lipophilic) than the closest in-class analog bearing a 3-(pyridin-4-yl) substituent (CAS 1803589-99-2, LogP 2.4318) . Both values were computed on the same platform (Leyan), enabling cross-study comparability. The 0.5 LogP difference translates to an approximately 3.16-fold difference in octanol–water partition coefficient (P), which is meaningful for differential membrane permeability, aqueous solubility, and plasma protein binding in lead optimization workflows.

Lipophilicity Membrane permeability Drug-likeness optimization

Molecular Weight and TPSA Positioning Within Oral Drug-Likeness Space: Advantage Over the Pyridinyl Analog

The target compound (MW 253.28 g·mol⁻¹, TPSA 78.11 Ų) complies with both Lipinski's Rule of Five (MW < 500) and Veber's oral bioavailability rules (TPSA ≤ 140 Ų, rotatable bonds ≤ 10). In contrast, the 3-(pyridin-4-yl) analog (CAS 1803589-99-2) has a significantly higher molecular weight of 302.31 g·mol⁻¹ , representing a 49.03 g·mol⁻¹ (19.4%) increase. The target compound's rotatable bond count is 4, well within the Veber threshold of ≤10.

Oral bioavailability Veber rules Lead-likeness

1,2,4-Oxadiazole Regioisomer Confers Defined Antimicrobial Activity Profile: Class-Level MIC Benchmarking

In a controlled study of oxadiazole congeners by Sadek & Fahelelbom (2011), the 1,2,4-oxadiazole derivative 17 (bearing a 4-hydroxyphenyl at the 3-position of a 5-methyl-1,2,4-oxadiazole) exhibited a minimum inhibitory concentration (MIC) of 25 μg·mL⁻¹ against S. aureus and 25 μg·mL⁻¹ against A. niger, with an MIC of 50 μg·mL⁻¹ against E. coli [1]. By contrast, the 1,3,4-oxadiazole regioisomer (compound 19) showed an MIC of 25 μg·mL⁻¹ uniformly across all three organisms. This demonstrates that the specific placement of heteroatoms within the oxadiazole ring—a structural feature shared by the target compound's 1,2,4-oxadiazole moiety—produces a differentiated antimicrobial inhibition spectrum that cannot be assumed for the 1,3,4-oxadiazole or 1,2,5-oxadiazole regioisomers.

Antimicrobial activity MIC 1,2,4-oxadiazole regioisomerism

Thiazole-1,2,4-Oxadiazole Scaffold Validated in RORγt Inverse Agonist Drug Discovery: Evidence of Pharmaceutical Pipeline Relevance

The thiazole–1,2,4-oxadiazole scaffold architecture has been independently validated in a drug discovery context by Steeneck et al. (2020), who identified and optimized oxadiazole-substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement strategy [1]. Starting from a thiazole-2-carboxamide lead (compound 1/6), the team systematically explored 1,2,4-oxadiazole and 1,3,4-oxadiazole bioisosteres, reporting that the 1,2,4-oxadiazole series displayed measurably lower aqueous solubility than the 1,3,4-oxadiazole series—a key differentiation factor that directly influences pharmacokinetic (PK) profiles [1]. Compounds from this program (e.g., 3/5 and 6/3) progressed to ex vivo mouse pharmacodynamic models and 5-day rat tolerability studies, demonstrating concentration-dependent efficacy [1]. The thiazole-tethered 1,2,4-oxadiazole synthesis methodology has been further refined by Shaikh et al. (2023), who described mild and efficient routes to these uncommon hybrid scaffolds [2].

RORγt inverse agonist Autoimmune disease Scaffold optimization

Multi-Vendor Procurement Consistency: 95% Minimum Purity Specification Across Independent Supply Chains

The target compound is available from at least four independent suppliers with a consistent minimum purity specification of 95%: Biosynth/CymitQuimica (catalog 3D-DXC60812, min. 95%) , Enamine (catalog EN300-181371, 95%) [1], Leyan (catalog 2101660, 95%) , and CheMenu (catalog CM477982, 95%+) . The Enamine listing provides granular scale-pricing data: 0.25 g at $481, 2.5 g at $1,903, 5 g at $2,816, and 10 g at $4,176 (USD, as of 2023–2024) [1]. CymitQuimica offers 25 mg at €274 and 250 mg at €1,026 . This multi-vendor availability with consistent purity reduces single-supplier dependency risk and enables competitive procurement benchmarking.

Procurement reliability Purity specification Supply chain redundancy

Procurement-Guiding Application Scenarios for Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (CAS 1803608-12-9)


Fragment-Based Drug Discovery (FBDD) and Lead Generation: Pre-Validated Scaffold with RORγt Pharmacological Relevance

The thiazole–1,2,4-oxadiazole scaffold has demonstrated pharmaceutical relevance through the RORγt inverse agonist program reported by Steeneck et al. (2020), where compounds built on this core architecture progressed to in vivo pharmacodynamic and tolerability studies [1]. The target compound, with its 95% purity specification, LogP of 1.93, and TPSA of 78.11 Ų, sits comfortably within fragment-likeness and lead-likeness physicochemical space . Its ethyl ester at the thiazole 2-position provides a tractable synthetic vector for hydrolysis to the carboxylic acid or direct amidation, enabling rapid analog generation in SAR-by-catalog or parallel synthesis workflows [2].

Antimicrobial Screening Cascade: 1,2,4-Oxadiazole Regioisomer Selection for Differential Gram-Positive vs. Gram-Negative Hit Finding

Sadek & Fahelelbom (2011) established that 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers produce distinct antimicrobial inhibition profiles, with the 1,2,4-oxadiazole derivative showing a 2-fold lower MIC against E. coli compared to S. aureus (50 vs. 25 μg·mL⁻¹) [1]. For screening programs specifically targeting Gram-positive pathogens (S. aureus, MRSA) or fungal species (A. niger), the 1,2,4-oxadiazole scaffold—with the 3-ethyl substituent providing additional lipophilicity tuning—may offer a more favorable selectivity starting point than the 1,3,4-oxadiazole isomer [1].

Medicinal Chemistry Property Optimization: Lower Lipophilicity Starting Point to Mitigate hERG and Metabolic Liability Risks

The target compound's LogP of 1.93 is 0.5 log units lower than the 3-(pyridin-4-yl) analog (LogP 2.43) [1]. In lead optimization, a 0.5 LogP reduction is associated with lower predicted hERG channel inhibition risk, reduced phospholipidosis potential, and improved metabolic stability profiles. For programs where the 3-(pyridin-4-yl) analog has shown unacceptable off-target pharmacology, the 3-ethyl variant provides a direct structural alternative with measurably lower lipophilicity without sacrificing the thiazole–oxadiazole core pharmacophore [1].

Agrochemical Intermediate Development: Heterocyclic Building Block for Pesticide and Fungicide SAR Exploration

The compound's dual oxadiazole-thiazole architecture, combined with an ethyl ester handle amenable to further derivatization, positions it as a versatile intermediate for agrochemical discovery programs. The 1,2,4-oxadiazole ring class has established precedent in fungicidal and herbicidal applications, and the 3-ethyl substitution pattern (versus 3-methyl or 3-aryl alternatives) provides a distinct steric and electronic profile for probing structure-activity relationships against agricultural pathogen targets [1]. The consistent 95% purity from multiple vendors supports reproducible synthesis of derivative libraries at gram scale .

Quote Request

Request a Quote for Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.